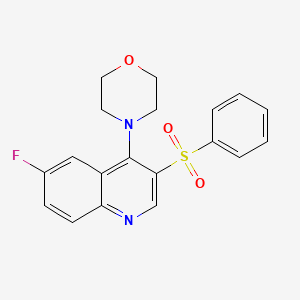
3-(Benzenesulfonyl)-6-fluoro-4-(morpholin-4-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of morpholines has seen significant advancements. They are typically synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .科学的研究の応用
Molecular Probes and Fluorescent Studies
4-[3-(Benzenesulfonyl)-6-fluoroquinolin-4-yl]morpholine and its derivatives have been explored as molecular probes and in fluorescent studies, indicating a wide range of potential applications in detecting various biological and chemical entities. For instance, the development of a caged Zn2+ probe demonstrates the compound's utility in bioimaging and studying biological processes involving zinc ions. This probe, when complexed with Zn2+, exhibits a significant increase in fluorescence, indicating its potential for tracking zinc ion concentration in biological systems (Aoki et al., 2008). Similarly, the design and synthesis of fluorescent probes for Zn2+, showcasing hydrolytic and photochemical reactivation, highlight the compound's versatility in designing sensitive detection systems for metal ions, which could be pivotal for diagnostic and research applications (Ohshima et al., 2010).
Antiviral and Antibacterial Applications
The compound's derivatives have shown promising antiviral and antibacterial properties. For example, the synthesis and characterization of certain derivatives have demonstrated remarkable anti-tuberculosis activity and antimicrobial properties. This suggests that these compounds could serve as potential leads or adjuncts in developing new antimicrobial agents to tackle resistant strains of bacteria and viruses. The specific compound showing anti-tuberculosis activity with a minimal inhibitory concentration (MIC) highlights its potential in the treatment of tuberculosis and possibly other bacterial infections (Mamatha S.V et al., 2019).
Synthesis and Characterization for Chemical Analysis
The synthesis and structural characterization of derivatives involving the carboxylic group present opportunities for chemical analysis and materials science. The synthesized fluorophores demonstrate unique fluorescence features, making them suitable for applications ranging from materials science to sensor technology. The interaction with ZnO nanoparticles and the resulting unusual fluorescence features indicate potential applications in nanotechnology and material characterization (Bekere et al., 2013).
Chemical Synthesis and Organic Chemistry Applications
The compound and its derivatives play a crucial role in organic synthesis and chemical transformations. For example, the utilization of benzenesulfinyl morpholine in one-pot oligosaccharide synthesis demonstrates its importance as a promoter in complex organic syntheses. This application underlines the compound's versatility in facilitating chemical reactions, which is essential for synthesizing a wide range of organic compounds and potential therapeutics (Wang et al., 2006).
特性
IUPAC Name |
4-[3-(benzenesulfonyl)-6-fluoroquinolin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S/c20-14-6-7-17-16(12-14)19(22-8-10-25-11-9-22)18(13-21-17)26(23,24)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIBKXCYFRAXJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-(4-benzoylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2995164.png)
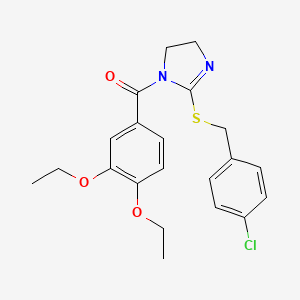
![5-{4-[(Dipropylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B2995166.png)
![1-methyl-9-phenyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2995169.png)
![N-isobutyl-3-[4-(3-methoxyphenoxy)pyrimidin-2-yl]benzamide](/img/structure/B2995171.png)
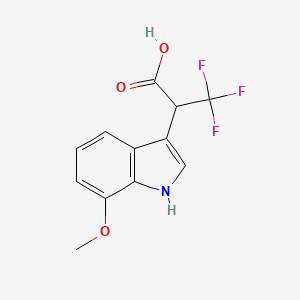
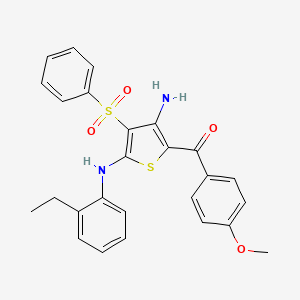

![2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-ethylacetamide](/img/structure/B2995177.png)
![4-methoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2995178.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-2-carboxamide](/img/structure/B2995180.png)
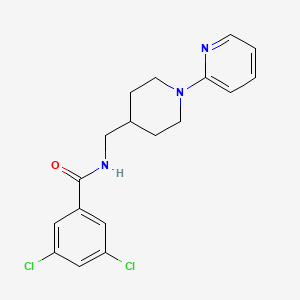
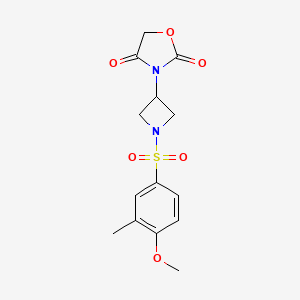
![6-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2995184.png)
